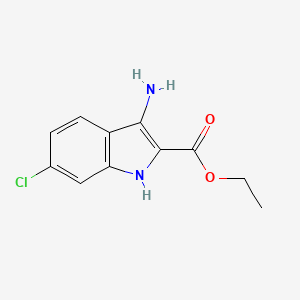

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate

Vue d'ensemble

Description

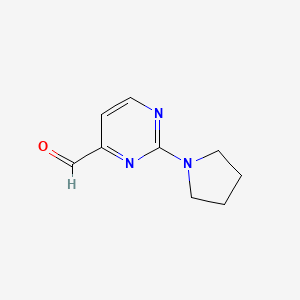

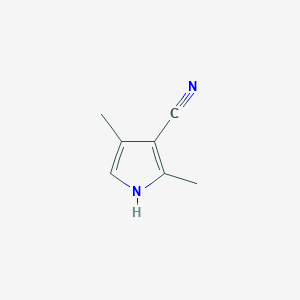

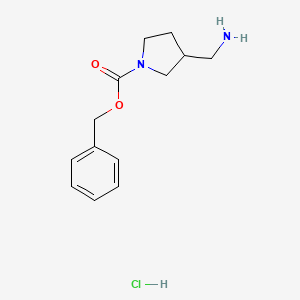

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate is a chemical compound with the molecular formula C11H11ClN2O2 and a molecular weight of 238.67 . It belongs to the class of organic compounds known as indolecarboxylic acids and derivatives .

Synthesis Analysis

The synthesis of indole derivatives, such as Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, has been the focus of many researchers in the study of pharmaceutical compounds . The presence of a carboxamide moiety at positions 2 and 3 gives unique inhibitory properties to these compounds . The synthetic strategies of indole 2 and 3-carboxamide derivatives have been investigated .Molecular Structure Analysis

The molecular structure of Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate consists of a benzene ring fused to a pyrrole ring . The nitrogen lone electron pair participates in the aromatic ring .Chemical Reactions Analysis

The presence of carboxamide moiety in indole derivatives causes hydrogen bonds with a variety of enzymes and proteins, which in many cases, inhibits their activity . The indole molecule has seven positions to accommodate different substitutions, thus new derivatives of the indole can be synthesized according to these seven positions .Physical And Chemical Properties Analysis

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate has a predicted boiling point of 430.7±40.0 °C and a predicted density of 1.399±0.06 g/cm3 . Its pKa is predicted to be 14.80±0.30 .Applications De Recherche Scientifique

Synthesis and Transformations

- Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate is used in the synthesis of various compounds. For instance, ethyl 3-(benzoylamino)-1H-indole-2-carboxylates are prepared by heating specific propanoates with polyphosphoric acid, leading to compounds with potential pharmacological applications (Cucek & Verček, 2008).

Antimicrobial Properties

- Ethyl 6-oxo-3-phenyl-1,6-dihydropyrano[3,2-e]indole-2-carboxylate and its derivatives demonstrate significant antibacterial activity, suggesting the potential of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate derivatives in antimicrobial research (Mir & Mulwad, 2009).

Catalysis in Chemical Reactions

- This compound is involved in three-component reactions, such as the synthesis of pyrimido[1,2-a]indoles, indicating its role in facilitating complex chemical reactions (Gupta et al., 2011).

Application in Marine Alkaloids

- In the field of marine alkaloids, substituted ethyl 1-[(tert-butoxycarbonyl)amino]-2-methyl-5-(1-methyl-1H-indol-3-yl)-4-[(1-methyl-1H-indol-3-yl)carbonyl]-1H-pyrrole-3-carboxylates, derivatives of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, have been synthesized, highlighting its role in the creation of complex organic molecules (Carbone et al., 2013).

Development of Synthetic Intermediates

- The compound has been used to develop new synthetic intermediates, such as ethyl 4-, 6- and 7-formyl-1H-indole-2-carboxylates, for further chemical transformations (Pete, Szöllösy, & Szokol, 2006).

Antiviral Research

- Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate derivatives are explored for their antiviral properties, especially against bovine viral diarrhea virus (BVDV), hepatitis C virus (HCV), and influenza viruses (Ivashchenko et al., 2014).

Role in Pharmaceutical Chemistry

- Derivatives of ethyl 3-amino-6-chloro-1H-indole-2-carboxylate are synthesized and evaluated for various biological activities, demonstrating its importance in the development of new pharmaceutical compounds (Hai et al., 2017).

Inhibitory Effects on Enzymes

- Structural optimization of 2-substituted 5-hydroxyindole-3-carboxylates, derived from ethyl 3-amino-6-chloro-1H-indole-2-carboxylate, leads to potent inhibitors of human 5-lipoxygenase, an enzyme implicated in inflammation and allergic disorders (Karg et al., 2009).

Orientations Futures

Propriétés

IUPAC Name |

ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11ClN2O2/c1-2-16-11(15)10-9(13)7-4-3-6(12)5-8(7)14-10/h3-5,14H,2,13H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZOWEBWRGGYLFR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C2=C(N1)C=C(C=C2)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90653100 | |

| Record name | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

CAS RN |

210571-49-6 | |

| Record name | Ethyl 3-amino-6-chloro-1H-indole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90653100 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-((e)-2-(2-Methoxy-3-[(e)-2-(1,3,3-trimethyl-1,3-dihydro-2h-indol-2-ylidene)ethylidene]-1-cyclohexen-1-yl)ethenyl)-1,3,3-trimethyl-3h-indolium perchlorate](/img/structure/B1498268.png)